2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
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Overview
Description
2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[2,3-d]pyrimidine core, a thiadiazole ring, and a tetrahydrofuran moiety, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multiple steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methylsulfanyl Group: This is achieved through nucleophilic substitution reactions using thiol reagents.
Formation of the Thiadiazole Ring: This step involves the cyclization of hydrazine derivatives with carbon disulfide or similar reagents.
Attachment of the Tetrahydrofuran Moiety: This is typically done through nucleophilic substitution or addition reactions.
Final Coupling: The final step involves coupling the intermediate products under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and hydroxyl groups.
Reduction: Reduction reactions can occur at the thiadiazole ring and other reducible sites.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the thieno[2,3-d]pyrimidine core and the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and cellular processes. Its structural features make it a potential candidate for drug development and biochemical assays.
Medicine
In medicinal chemistry, the compound’s potential as a therapeutic agent is of great interest. It may exhibit activity against various diseases, including cancer, infections, and inflammatory conditions.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity, stability, and reactivity.
Mechanism of Action
The mechanism of action of 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to enzyme active sites, blocking substrate access and inhibiting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- **2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer specific reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications.
Properties
Molecular Formula |
C16H17N5O3S3 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
2-[(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C16H17N5O3S3/c1-8-5-9-13(23)17-11(18-14(9)26-8)6-25-7-12(22)19-16-21-20-15(27-16)10-3-2-4-24-10/h5,10H,2-4,6-7H2,1H3,(H,17,18,23)(H,19,21,22) |
InChI Key |
FUKVWUSXIMFIFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=NN=C(S3)C4CCCO4 |
Origin of Product |
United States |
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